Oxazol-5-amine

Overview

Description

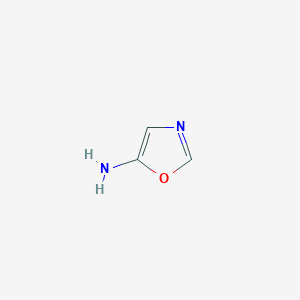

Oxazol-5-amine is a heterocyclic compound containing a five-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Synthetic Routes and Reaction Conditions:

Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazole derivatives. The reaction typically requires a base and can be carried out in various solvents.

Cyclodehydration of β-Hydroxy Amides: Using reagents such as Deoxo-Fluor or diethylaminosulfur trifluoride (DAST), β-hydroxy amides can be cyclized to form oxazolines, which can then be oxidized to oxazoles.

Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles at the C-5 position using aryl halides and palladium catalysts.

Industrial Production Methods:

- Industrial production of this compound often involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and recyclable catalysts are common strategies to enhance efficiency and sustainability .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and copper bromide in the presence of DBU.

Substituting Agents: Aryl halides, alkyl halides, and other electrophiles in the presence of suitable bases and catalysts.

Major Products:

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Oxazol-5-amine as a Building Block

this compound serves as a versatile precursor in the synthesis of numerous biologically active compounds. Its derivatives have been employed in the creation of complex heterocycles, which are essential in drug discovery. For instance, unsaturated oxazolones derived from this compound have shown potential as synthons for amino acids and other biologically relevant molecules .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound derivatives can inhibit various cancer cell lines. For example, specific synthesized oxazole derivatives exhibited significant antiproliferative activity against prostate and ovarian cancer cell lines, with IC50 values as low as 1.07 µM . This underscores the compound's utility in developing new anticancer therapies.

Biological Activities

Anticancer Potential

this compound derivatives have been extensively studied for their anticancer properties. They target multiple pathways involved in cancer progression, including inhibition of protein kinases and modulation of apoptotic pathways. Notably, some derivatives have shown efficacy by targeting STAT3 and G-quadruplex structures within cancer cells .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory capabilities of this compound derivatives. Compounds derived from this scaffold have been evaluated for their ability to regulate immune responses, making them candidates for treating autoimmune disorders and enhancing immunotherapy strategies .

Antiviral Activity

Certain this compound derivatives have demonstrated antiviral properties. For instance, specific compounds were found to interfere with viral replication mechanisms, indicating their potential use in antiviral drug development .

Mechanistic Insights

Protein Interactions and Inhibition

Research into the mechanisms of action for this compound derivatives reveals their ability to modulate protein-protein interactions (PPIs). For example, novel nonpeptidic inhibitors based on oxazole structures have been shown to reduce α-synuclein dimerization, which is relevant in neurodegenerative diseases like Parkinson's . This highlights the compound's broader applicability beyond traditional therapeutic areas.

Structure-Activity Relationships (SAR)

A systematic review of the structure-activity relationships associated with this compound has provided insights into optimizing its biological activity. By modifying substituents on the oxazole ring, researchers can enhance potency and selectivity against specific biological targets .

Toxicity and Safety Profiles

Toxicity Assessments

Toxicity studies on this compound derivatives indicate varying levels of safety depending on structural modifications. For example, halogen-free variants demonstrated lower toxicity profiles compared to halogenated counterparts when tested on model organisms like Daphnia magna . This aspect is crucial for advancing candidates into clinical trials.

Mechanism of Action

The mechanism by which oxazol-5-amine exerts its effects is largely dependent on its derivatives and their specific targets. Generally, oxazole derivatives can interact with various biological receptors and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Oxazole: The parent compound of oxazol-5-amine, known for its broad range of biological activities.

Oxazoline: A reduced form of oxazole, often used as an intermediate in the synthesis of oxazoles.

Isoxazole: A structural isomer of oxazole with similar biological activities but different reactivity patterns.

Uniqueness of this compound:

- This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other oxazole derivatives . Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

Oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The synthesis of oxazolines often involves the cyclization of amino acids or their derivatives through acylation followed by dehydration. For instance, the preparation of oxazol-5(4H)-ones typically involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration .

Antiviral and Anticancer Properties

Recent studies have highlighted the antiviral and anticancer properties of this compound derivatives. For example, a series of 7-aminooxazolo[5,4-d]pyrimidines were synthesized and tested for their immunological and antiviral activities. Compounds such as SCM5 and SCM9 demonstrated significant immunoregulatory profiles, inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes. Notably, SCM9 also suppressed tumor necrosis factor α (TNF-α) production in human whole blood cultures and inhibited the replication of human herpes virus type-1 (HHV-1) in A-549 cell lines .

Prolyl Oligopeptidase Inhibition

This compound has also been identified as a potential inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. Novel nonpeptidic oxazole-based PREP inhibitors were found to modulate protein-protein interactions, reduce α-synuclein dimerization, and enhance protein phosphatase 2A activity. In vivo studies using α-synuclein transgenic mouse models showed that these compounds could restore motor function and reduce oligomerized α-synuclein levels in critical brain regions .

Antimicrobial Activity

In addition to its antiviral properties, this compound derivatives have exhibited antimicrobial activity against various pathogens. A study reported that certain synthesized compounds displayed moderate antibacterial activity against Gram-positive bacteria and antifungal effects against Candida albicans. The transformation of specific derivatives led to enhanced antimicrobial profiles while reducing toxicity compared to their precursors .

Case Studies

- Immunomodulatory Effects : A study on 7-aminooxazolo[5,4-d]pyrimidines revealed their potential as immunomodulators. These compounds inhibited phytohemagglutinin A-induced proliferation in lymphocyte cultures, indicating their role in regulating immune responses .

- Neuroprotective Applications : Research on PREP inhibitors derived from oxazole structures demonstrated promising results in models of Parkinson's disease. The compound HUP-55 not only penetrated the blood-brain barrier but also showed efficacy in restoring motor function in mouse models .

- Antibacterial Activity : The synthesis of novel valine-derived oxazoles indicated promising antibacterial properties with lower toxicity profiles than traditional antibiotics. These findings suggest the potential for developing new antimicrobial agents from oxazole derivatives .

Data Summary

| Compound | Activity Type | Target/Pathogen | Key Findings |

|---|---|---|---|

| SCM5 | Immunomodulatory | Human lymphocytes | Inhibited proliferation |

| SCM9 | Antiviral | HHV-1 | Suppressed TNF-α production |

| HUP-55 | Neuroprotective | α-Synuclein | Restored motor function in transgenic mice |

| Various | Antimicrobial | Gram-positive bacteria | Moderate antibacterial activity |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of Oxazol-5-amine derivatives?

Answer:

- Spectroscopy: Use 1H/13C NMR to verify substituent positions and aromatic proton environments. For example, in 2-(thiazol-5-yl)benzo[d]this compound derivatives, the NH2 group typically appears as a singlet at δ ~6.7 ppm in DMSO-d6 . IR spectroscopy can confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- Crystallography: Employ SHELX (SHELXL for refinement) and ORTEP-3 for visualizing 3D molecular geometry. For instance, SHELX refined structures of benzo[d]this compound derivatives have validated bond angles and torsion angles critical for bioactivity .

Q. How can regioselectivity challenges in this compound synthesis be addressed?

Answer:

- Cyclization Optimization: Use POCl3 or triphosgene to promote cyclization of intermediates (e.g., converting 2-phenylglycinonitrile hydrochloride to oxazole derivatives via benzoylation, achieving 22% yield) .

- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during amine functionalization .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their multi-target activity in neurodegenerative diseases?

Answer:

- Substituent Effects: Adding electron-withdrawing groups (e.g., Cl, F) to the phenyl ring enhances binding to acetylcholinesterase (AChE) and β-amyloid aggregates. For example, 2-substituted benzo[d]this compound derivatives showed IC50 values < 10 μM against AChE .

- Hybrid Scaffolds: Combining oxazole with pyrazole or piperazine moieties improves blood-brain barrier penetration. A study demonstrated 40% reduction in β-amyloid plaques in murine models using such hybrids .

Q. What computational strategies resolve contradictory bioactivity data in this compound derivatives?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify binding modes. For instance, MD of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives revealed π-π stacking with HPV E6 oncoprotein, explaining antiviral vs. cytotoxic discrepancies .

- QSAR Modeling: Use Hammett constants (σ) to correlate electronic effects with activity. A study found σ = +0.23 for 4-methoxy substituents correlated with enhanced anti-prion activity (EC50 = 1.8 μM) .

Q. How can crystallographic data refinement address synthetic inefficiencies in this compound synthesis?

Answer:

- Twinning Analysis: Use SHELXD to resolve twinned crystals common in oxazole derivatives. For example, refining a 0.8 Å resolution dataset reduced R-factor from 0.12 to 0.05 .

- Hydrogen Bond Networks: Analyze packing diagrams (via WinGX ) to optimize solvent choice. Ethanol/water mixtures improve crystal quality by stabilizing NH···O interactions .

Q. What strategies mitigate low yields in [3+2] cycloaddition reactions for this compound analogs?

Answer:

- Catalytic Systems: CuI/NaN3 accelerates azide-alkyne cycloaddition (e.g., 58% yield for 2-cyclopropyl-4-(1H-tetrazol-5-yl)this compound) .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 h to 30 min for 5-(4-methoxyphenyl)isoxazol-3-amine derivatives, improving yields by 20% .

Methodological Contradictions & Solutions

Q. Why do some this compound derivatives exhibit opposing results in cytotoxicity assays?

Answer:

- Redox Interference: Some NH2-containing derivatives act as pro-oxidants in MTT assays. Validate with alternative assays (e.g., SRB or ATP luminescence) .

- Metabolic Stability: Hepatic microsome testing (e.g., human CYP450 isoforms) can identify rapid degradation of 5-amino groups, explaining false negatives .

Preparation Methods

Mechanochemical Synthesis Using Dipotassium Phosphate

A solvent-minimized mechanochemical approach enables rapid synthesis of 5-amino-4-cyanoxazoles, a closely related scaffold, from 2-amido-3,3-dichloroacrylonitriles and aliphatic amines. The reaction employs dipotassium phosphate (K₂HPO₄) as a non-toxic inorganic base and ethanol as a liquid-assisted grinding additive. Under ball-milling conditions at 30 Hz, the method achieves near-quantitative yields (up to 97%) within 10 minutes for primary and secondary aliphatic amines.

Reaction Mechanism and Scope

The process involves nucleophilic substitution at the α-carbon of the dichloroacrylonitrile, followed by cyclodehydration (Figure 1). Steric and electronic factors critically influence yields:

| Amine Type | Reaction Time | Yield (%) |

|---|---|---|

| n-Butylamine | 10 min | 97 |

| Diethylamine | 10 min | 85 |

| Indoline | 180 min | 43 |

Table 1: Yield dependence on amine nucleophilicity in mechanochemical synthesis.

Aromatic amines exhibit limited reactivity due to reduced nucleophilicity, with indoline achieving only 43% conversion after 3 hours. The method’s 100% carbon economy and avoidance of volatile organic solvents position it as a green chemistry advancement.

Aluminum-Based Lewis Acid-Promoted Condensation

Aluminum chloride (AlCl₃) effectively catalyzes the condensation of α-chloroglycinates with isonitriles or cyanide ions to yield 5-amino-oxazole-4-carboxylates. This method constructs the oxazole ring while introducing the amino group in a single step.

Substrate Compatibility

The reaction tolerates diverse ester groups (methyl, ethyl, benzyl) on the glycinates. Isonitrile coupling partners with electron-withdrawing substituents enhance cyclization rates by stabilizing the transition state. Typical conditions involve dichloromethane at 0°C for 2 hours, yielding 60–75% of product.

Cyclization of Pyrimidine and Isoxazole Derivatives

Oxazolo[5,4-d]pyrimidines serve as precursors to Oxazol-5-amine through regioselective ring-opening reactions. A two-step protocol first synthesizes 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile via aminomalononitrile tosylate (AMNT) and isoxazole derivatives. Subsequent treatment with aliphatic amines induces cyclodehydration to form the pyrimidine-fused oxazole, which undergoes acid hydrolysis to release this compound.

Limitations and Side Reactions

Competitive nucleophilic attack at multiple electrophilic centers often generates byproducts. For example, t-butylamine causes substrate decomposition rather than cyclization. Steric hindrance from branched amines (e.g., cyclohexylamine) reduces yields to 22%, while linear analogues achieve up to 75%.

Classical Methods: Robinson-Gabriel Synthesis and Variants

The Robinson-Gabriel synthesis, involving cyclodehydration of α-acylamino ketones with agents like POCl₃ or H₂SO₄, traditionally produces 2,5-diaryloxazoles. Modern adaptations incorporate amino ketones to directly install the C5-amino group. For example, reacting α-hydroxyamino ketones with aldehydes in acetic anhydride yields this compound analogues with 50–65% efficiency.

Contemporary Improvements

Microwave-assisted Robinson-Gabriel reactions reduce reaction times from hours to minutes while improving yields by 15–20%. However, harsh dehydrating conditions limit compatibility with base-sensitive functional groups.

Properties

IUPAC Name |

1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEAMOBHNFDQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611405 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97958-46-8 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.